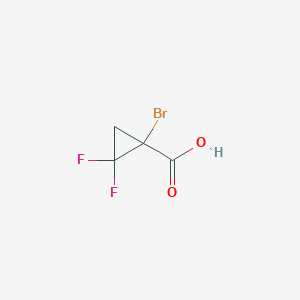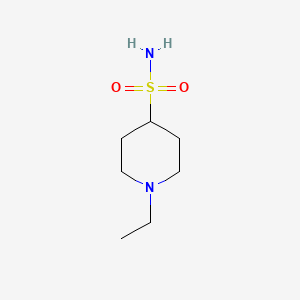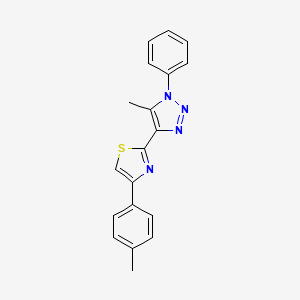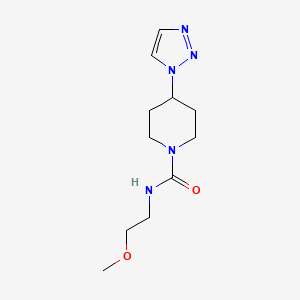![molecular formula C12H13F2NO3 B2506980 N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide CAS No. 2418712-44-2](/img/structure/B2506980.png)
N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide is a synthetic organic compound characterized by the presence of an oxirane (epoxide) ring and a difluoroethoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide typically involves multiple steps:
-
Formation of the Difluoroethoxy Intermediate: : The initial step involves the preparation of the 2,2-difluoroethoxy intermediate. This can be achieved by reacting 2,2-difluoroethanol with an appropriate halogenating agent, such as thionyl chloride, to form 2,2-difluoroethyl chloride.
-
Attachment to the Phenyl Ring: : The next step involves the nucleophilic substitution reaction where the 2,2-difluoroethyl chloride reacts with a phenol derivative to form 3-(2,2-difluoroethoxy)phenol.
-
Formation of the Oxirane Ring: : The phenol derivative is then subjected to a reaction with an epoxide precursor, such as epichlorohydrin, under basic conditions to form the oxirane ring.
-
Amidation: : Finally, the oxirane intermediate is reacted with an amine, such as ammonia or a primary amine, to form the carboxamide group, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The oxirane ring in N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form diols.
-
Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to open the oxirane ring and form corresponding alcohols.
-
Substitution: : The oxirane ring is susceptible to nucleophilic substitution reactions. Nucleophiles such as amines, thiols, or halides can open the ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) in an appropriate solvent such as ethanol.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols, amines, or thiols depending on the nucleophile used.
Applications De Recherche Scientifique
N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide has several applications in scientific research:
-
Medicinal Chemistry: : This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.
-
Biological Studies: : It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its interaction with biological molecules.
-
Materials Science: : The compound’s unique properties make it suitable for the development of new materials with specific functionalities, such as coatings or polymers with enhanced chemical resistance.
-
Chemical Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism by which N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide exerts its effects depends on its interaction with molecular targets. The oxirane ring can react with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of these proteins. The difluoroethoxy group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxylate
- N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-thioamide
- N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-sulfonamide
Uniqueness
N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide is unique due to the presence of both the oxirane ring and the difluoroethoxy group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and reactivity profiles, making it a valuable compound for diverse applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Propriétés
IUPAC Name |
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c13-11(14)7-17-9-3-1-2-8(4-9)5-15-12(16)10-6-18-10/h1-4,10-11H,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYLMCFFGZUKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC(=CC=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2506898.png)
![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2506899.png)


![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)

![N-(3-chloro-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2506905.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)




